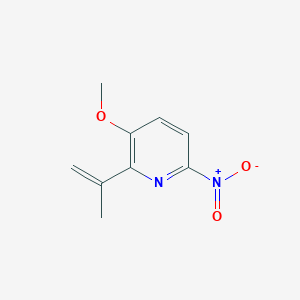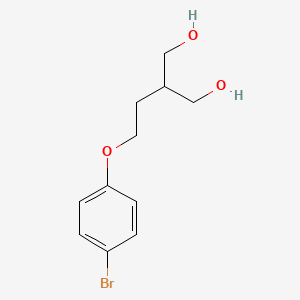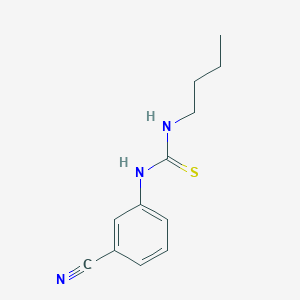
Benzenemethanol, 4-(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-(2-phenylethenyl)-, also known as 4-Hydroxymethylstilbene, is a derivative of stilbene with the chemical formula C15H14O. It is characterized by a hydroxymethyl group attached to the fourth position of the stilbene structure, which consists of two phenyl rings connected by a trans-ethene bridge. This compound is known for its photoisomerization properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenemethanol, 4-(2-phenylethenyl)- can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the stilbene structure, followed by reduction to introduce the hydroxymethyl group.
Perkin Reaction: This involves the condensation of benzaldehyde with acetic anhydride in the presence of a base to form cinnamic acid, which is then reduced and functionalized to obtain Benzenemethanol, 4-(2-phenylethenyl)-.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can be used to form the stilbene backbone, followed by hydroxymethylation.
Industrial Production Methods: Industrial production of Benzenemethanol, 4-(2-phenylethenyl)- typically involves large-scale organic synthesis techniques, utilizing the aforementioned reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: Benzenemethanol, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation, nitration, and sulfonation can be achieved using halogens, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: 4-Stilbenecarboxylic acid or 4-Stilbenaldehyde.
Reduction: Benzenemethanol, 4-(2-phenylethenyl)- derivatives with reduced double bonds.
Substitution: Various substituted stilbenemethanol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-(2-phenylethenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-(2-phenylethenyl)- involves its ability to undergo photoisomerization, where the trans form can convert to the cis form upon exposure to ultraviolet light. This property is exploited in the development of photosensitive materials. Additionally, its biological activities are attributed to its interaction with cellular targets, such as enzymes and receptors, leading to modulation of various biochemical pathways .
Comparación Con Compuestos Similares
Benzenemethanol, 4-(2-phenylethenyl)- is unique among stilbene derivatives due to its hydroxymethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability.
Piceatannol: Another stilbene derivative with potential anticancer properties.
These compounds share a common stilbene backbone but differ in their functional groups, leading to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C15H14O |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[4-(2-phenylethenyl)phenyl]methanol |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2 |
Clave InChI |
ARFYUEZWYRMBSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B8750903.png)




![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)
![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)

![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)
